molecular formula C8H5ClN2O2 B1447999 Methyl 5-chloro-6-cyanopyridine-2-carboxylate CAS No. 1427392-98-0

Methyl 5-chloro-6-cyanopyridine-2-carboxylate

Cat. No. B1447999
CAS RN: 1427392-98-0
M. Wt: 196.59 g/mol
InChI Key: NHGIPJRHOJRNAT-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 . It is also known as "Methyl 5-chloro-6-cyanopicolinate" .


Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is 1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” has a molecular weight of 196.59 g/mol . It is a powder at room temperature .

Scientific Research Applications

Antiproliferative Activity

Methyl 5-chloro-6-cyanopyridine-2-carboxylate is used in the synthesis of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives. These derivatives have shown potent inhibitory effects on mutant EGFR/BRAF pathways, which are over-activated in several malignancies . The compounds have significant antiproliferative activity with GI 50 values ranging from 29 nM to 78 nM .

2. Inhibitors of EGFR T790M /BRAF V600E Pathways The compound is used in the development of inhibitors for EGFR T790M /BRAF V600E pathways. These pathways are crucial targets for the development of anticancer drugs . The most potent derivative was found to be the m-piperidinyl derivative 3e (R = m-piperidin-1-yl), with an IC 50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC 50 = 80 nM) .

Organic Synthesis

Methyl 5-chloro-6-cyanopyridine-2-carboxylate is a useful compound in organic synthesis . It can be used as a building block in the synthesis of various organic compounds.

Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This compound is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives have shown potential in various biological applications.

Development of New Pharmaceutical Compounds

Due to its unique structure and reactivity, Methyl 5-chloro-6-cyanopyridine-2-carboxylate is used in the development of new pharmaceutical compounds . It can be used to create a variety of derivatives with potential therapeutic applications.

6. Research and Development in Medicinal Chemistry Methyl 5-chloro-6-cyanopyridine-2-carboxylate is used in research and development in medicinal chemistry . Its unique

Safety and Hazards

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-chloro-6-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGIPJRHOJRNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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